Aluminum cesium sulfate dodecahydrate

Description

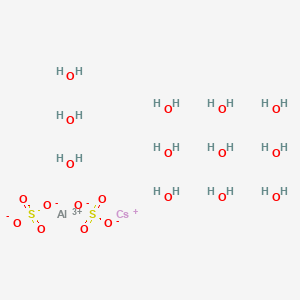

Aluminum cesium sulfate dodecahydrate (AlCs(SO₄)₂·12H₂O), commonly termed "cesium alum," is a member of the alum family, a class of double sulfates characterized by the general formula $ \text{M}^\text{I}\text{M}^\text{III}(\text{SO}4)2.12\text{H}_2\text{O} $, where $ \text{M}^\text{I} $ is a monovalent cation (e.g., Cs⁺, K⁺, NH₄⁺) and $ \text{M}^\text{III} $ is a trivalent cation (e.g., Al³⁺, Cr³⁺, Ga³⁺) . This compound is synthesized via acid leaching of cesium-containing ores, followed by selective crystallization . Key properties include:

Properties

IUPAC Name |

aluminum;cesium;disulfate;dodecahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.Cs.2H2O4S.12H2O/c;;2*1-5(2,3)4;;;;;;;;;;;;/h;;2*(H2,1,2,3,4);12*1H2/q+3;+1;;;;;;;;;;;;;;/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHUJINUACVEASK-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[Cs+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlCsH24O20S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Aluminum cesium sulfate dodecahydrate can be synthesized through the reaction of aluminum sulfate and cesium sulfate in an aqueous solution. The reaction typically involves dissolving the respective sulfates in water, followed by slow evaporation to allow the formation of crystalline this compound .

Industrial Production Methods

Industrial production of this compound often involves the use of pollucite, a cesium-containing mineral. The mineral is decomposed with hydrochloric acid, and cesium is precipitated as a low-solubility alum by treatment with sulfuric acid . The resulting alum is then purified through multiple recrystallizations to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Aluminum cesium sulfate dodecahydrate undergoes various chemical reactions, including:

Precipitation Reactions: When mixed with solutions containing certain anions, it can form insoluble precipitates.

Hydrolysis: In aqueous solutions, it can undergo hydrolysis to form aluminum hydroxide and cesium sulfate.

Common Reagents and Conditions

Common reagents used in reactions with this compound include sulfuric acid, hydrochloric acid, and various alkali metal hydroxides . These reactions are typically conducted under controlled temperature and pH conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from reactions involving this compound include aluminum hydroxide, cesium sulfate, and various precipitates depending on the specific reaction conditions .

Scientific Research Applications

Water Treatment

Coagulant in Water Purification

- Aluminum cesium sulfate dodecahydrate serves as an effective coagulant in water purification processes. It aids in the removal of impurities and clarification of drinking water by promoting the aggregation of suspended particles, which can then be easily removed from the water. This application is crucial for municipal water systems aiming to meet safety and quality standards .

Material Science

Source of Aluminum and Cesium Ions

- The compound acts as a source of both aluminum () and cesium () ions in solution. Aluminum is widely studied for its properties in various applications, including catalysis and material synthesis. Cesium, known for its unique electronic properties, finds use in nuclear physics research and certain spectroscopic techniques .

Crystal Structure Studies

- The dodecahydrate form of aluminum cesium sulfate exhibits an interesting crystal structure that can be studied to understand crystallization processes better. Researchers may utilize this compound as a reference material for crystallographic studies, examining how its structure influences its properties and interactions .

Biological Applications

Interaction Studies

- Research indicates that aluminum cesium sulfate interacts favorably with various anions, affecting its solubility and reactivity. Studies on its interaction with biological systems could provide insights into potential toxicity or therapeutic uses. Understanding these interactions is essential for evaluating the safety and efficacy of this compound in medical applications .

Case Study 1: Water Purification Efficacy

A study conducted on the effectiveness of aluminum cesium sulfate as a coagulant demonstrated significant reductions in turbidity levels in treated water samples compared to untreated controls. The results indicated that the compound could effectively remove contaminants, making it a viable option for enhancing water quality in municipal systems.

Case Study 2: Crystallization Behavior

Research focusing on the crystallization behavior of this compound revealed insights into its phase transitions under varying temperature conditions. The study highlighted how temperature fluctuations affect the stability and formation of different crystal forms, which is critical for applications in materials science.

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Water Treatment | Coagulant for removing impurities from drinking water | Improves water clarity and safety |

| Material Science | Source of aluminum and cesium ions; used in crystallographic studies | Enhances understanding of material properties |

| Biological Studies | Interaction studies with biological systems | Insights into potential toxicity or benefits |

Mechanism of Action

The mechanism by which aluminum cesium sulfate dodecahydrate exerts its effects involves the release of aluminum and cesium ions in solution. These ions can interact with various molecular targets and pathways, influencing chemical and biological processes . For example, aluminum ions can form complexes with proteins and other biomolecules, affecting their structure and function .

Comparison with Similar Compounds

Structural and Chemical Properties

Table 1: Molecular and Physical Properties of Selected Alums

Key Observations :

- Cation Influence: The monovalent cation (Cs⁺, K⁺, NH₄⁺) affects solubility and molecular weight. For example, cesium alums generally exhibit lower solubility due to the larger ionic radius of Cs⁺ compared to K⁺ or NH₄⁺ .

- Thermal Stability : Aluminum potassium and ammonium alums decompose near 90–95°C, while cesium analogs lack reported data .

- Crystallography : All listed alums adopt a cubic crystal system, typical for hydrated sulfates .

Research Findings and Innovations

- Crystallization : Impurities like copper or nickel alter occlusion formation in potassium alum crystals, suggesting cesium alum synthesis may require similar purity controls .

- Adjuvant Mechanism : Cesium alum’s abortive phagocytosis mechanism contrasts with aluminum hydroxide adjuvants, which enhance MHC-I presentation .

- Synthetic Methods : Recent patents describe eco-friendly extraction of cesium alum from lepidolite, improving lithium processing efficiency .

Biological Activity

Aluminum cesium sulfate dodecahydrate (AlCs(SO₄)₂·12H₂O) is a compound that has garnered interest in various scientific fields due to its unique properties and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : AlCs(SO₄)₂·12H₂O

- Molecular Weight : 567.92 g/mol

- Solubility : Moderately soluble in water and acids, making it suitable for various applications, including biological assays and treatments .

This compound exhibits a range of biological activities primarily through its interaction with cellular components:

- Astringent Action : The compound acts as an astringent, interacting with proteins and leading to coagulation. This property is significant for its use in medical applications, particularly in treating mucosal inflammation.

- Protein Interaction : It targets plasma proteins, affecting cellular signaling pathways and gene expression. This interaction can modulate immune responses by influencing the behavior of immune cells .

- Adjuvant Properties : As an adjuvant in vaccines, aluminum-based compounds enhance the immune response by prolonging antigen exposure at the injection site, thus facilitating a more robust immune reaction .

Biological Activity

The biological activity of this compound can be summarized as follows:

- Antimicrobial Activity : Exhibits potential antimicrobial properties due to its ability to precipitate proteins and disrupt microbial cell membranes.

- Immunomodulatory Effects : Enhances immune responses when used in conjunction with antigens in vaccine formulations.

- Cell Culture Applications : Influences insect cell cultures positively, indicating potential uses in biotechnology for protein production .

Case Studies

- Vaccine Development : Research has shown that aluminum-containing adjuvants like aluminum cesium sulfate can significantly improve the immunogenicity of vaccines. In studies involving BALB/c mice, the presence of this compound led to a sustained release of antigens, enhancing the immune response over time .

- Toxicity Studies : While generally considered safe at appropriate doses, studies have indicated that excessive exposure can lead to irritation or adverse reactions. It is crucial to manage dosages carefully in both laboratory and clinical settings .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended experimental protocols for synthesizing aluminum cesium sulfate dodecahydrate with high purity?

- Methodological Answer : Synthesis typically involves stoichiometric reactions between cesium sulfate and aluminum sulfate in aqueous solutions, followed by controlled crystallization. Purity is ensured by recrystallization in deionized water and verification via X-ray diffraction (XRD) to confirm lattice structure . ACS reagent-grade standards (≥98% purity) require elemental analysis (e.g., ICP-MS) and pH titration to quantify sulfate and aluminum content .

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use safety goggles, nitrile gloves, and lab coats to avoid skin/eye contact. Avoid dust formation .

- Storage : Store in airtight containers at room temperature (20–25°C), away from strong oxidizers and metals (e.g., copper) .

- Waste Disposal : Neutralize acidic residues (pH 3.0–3.5) before disposal, adhering to local hazardous waste regulations .

Q. What techniques are used to characterize the crystal structure of this compound?

- Methodological Answer :

- XRD Analysis : Compare experimental diffraction patterns with NBS reference data (e.g., cubic structure with lattice parameters matching CsAl(SO₄)₂·12H₂O) .

- Thermogravimetric Analysis (TGA) : Monitor dehydration steps (e.g., 12 H₂O loss) at controlled heating rates (e.g., 5–10°C/min) .

Advanced Research Questions

Q. How does this compound interact with dendritic cells (DCs) in immunological studies?

- Methodological Answer :

- Binding Assays : Use fluorescence-labeled alum particles to quantify DC membrane affinity via flow cytometry. Note that DCs (unlike B cells/macrophages) exhibit strong binding, triggering MHC-II antigen presentation and humoral immunity .

- Phagocytosis Inhibition : Design experiments with lysosomal inhibitors (e.g., chloroquine) to study abortive phagocytosis and antigen internalization pathways .

Q. What kinetic and thermodynamic parameters govern the dehydration of this compound?

- Methodological Answer :

- Kinetic Analysis : Apply the Kissinger equation to non-isothermal TGA data. For example:

| Dehydration Step | Activation Energy (Eₖ, kJ/mol) | Pre-exponential Factor (ln Aₖ/s⁻¹) |

|---|---|---|

| Loss of 9 H₂O | 93.53 | 30.37 |

| Loss of 3 H₂O | 118.70 | 28.44 |

| Data derived from analogous ammonium alum studies . |

- Thermodynamic Modeling : Use differential scanning calorimetry (DSC) to calculate enthalpy changes (ΔH) during phase transitions .

Q. How can this compound be optimized as a phase-change material (PCM) for thermal energy storage?

- Methodological Answer :

- Composite Formulation : Blend with nucleating agents (e.g., borax) to reduce supercooling. Measure latent heat via DSC (e.g., 185–210 J/g reported for potassium alum analogs) .

- Cyclic Stability Testing : Perform 100+ thermal cycles to assess degradation. Monitor phase separation using XRD and Raman spectroscopy .

Q. How should researchers address contradictions in reported binding affinities of this compound to immune cells?

- Methodological Answer :

- Cell-Specific Variability : Compare DCs, B cells, and macrophages under identical conditions (e.g., pH 7.4, 37°C). Use confocal microscopy to visualize particle localization .

- Surface Charge Modulation : Alter alum surface charge via pH adjustment (3.0–7.0) and measure zeta potential to correlate with binding efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.